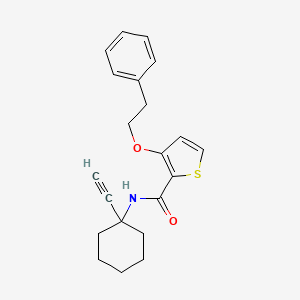
n-(1-Ethynylcyclohexyl)-3-(2-phenylethoxy)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(1-Ethynylcyclohexyl)-3-(2-phenylethoxy)thiophene-2-carboxamide: is a synthetic organic compound that belongs to the class of thiophene carboxamides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-(1-Ethynylcyclohexyl)-3-(2-phenylethoxy)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, functional groups are introduced to form the thiophene ring.
Introduction of the Carboxamide Group: The carboxamide group is introduced through an amide coupling reaction, often using reagents like carbodiimides.
Attachment of the Ethynylcyclohexyl Group:
Attachment of the Phenylethoxy Group: The phenylethoxy group is introduced via etherification reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to increase yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions may target the carboxamide group or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene ring and other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science:
Biology and Medicine
Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Biological Probes: Used in research to study biological pathways and molecular interactions.
Industry
Electronics: Potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Coatings and Adhesives: Utilized in the formulation of specialized coatings and adhesives.
Mecanismo De Acción
The mechanism of action of n-(1-Ethynylcyclohexyl)-3-(2-phenylethoxy)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The ethynyl and phenylethoxy groups can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-carboxamide Derivatives: Compounds with similar thiophene and carboxamide structures.
Ethynylcyclohexyl Derivatives: Compounds featuring the ethynylcyclohexyl group.
Phenylethoxy Derivatives: Compounds containing the phenylethoxy moiety.
Uniqueness
n-(1-Ethynylcyclohexyl)-3-(2-phenylethoxy)thiophene-2-carboxamide is unique due to the combination of its functional groups, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in various applications, from drug development to materials science.
Propiedades
Número CAS |
918136-00-2 |
|---|---|
Fórmula molecular |
C21H23NO2S |
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
N-(1-ethynylcyclohexyl)-3-(2-phenylethoxy)thiophene-2-carboxamide |
InChI |
InChI=1S/C21H23NO2S/c1-2-21(13-7-4-8-14-21)22-20(23)19-18(12-16-25-19)24-15-11-17-9-5-3-6-10-17/h1,3,5-6,9-10,12,16H,4,7-8,11,13-15H2,(H,22,23) |
Clave InChI |
PWQRALNLZKVMII-UHFFFAOYSA-N |
SMILES canónico |
C#CC1(CCCCC1)NC(=O)C2=C(C=CS2)OCCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14176499.png)
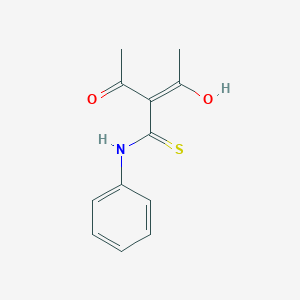
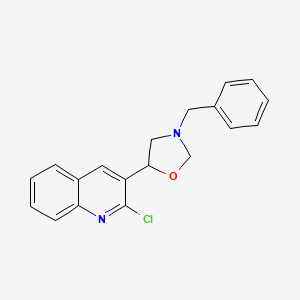
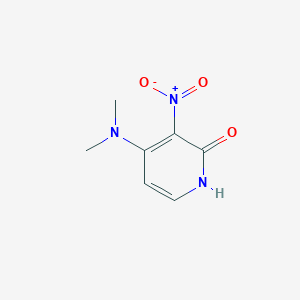
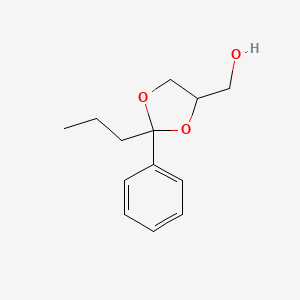
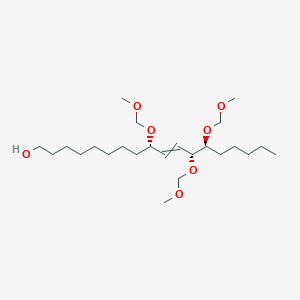

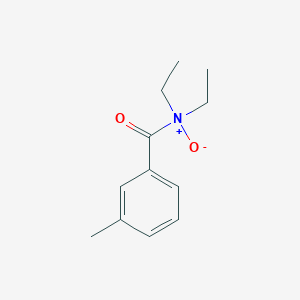
![5-[(4-Phenoxyphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B14176541.png)
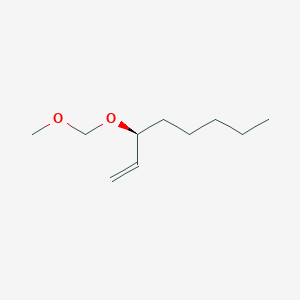
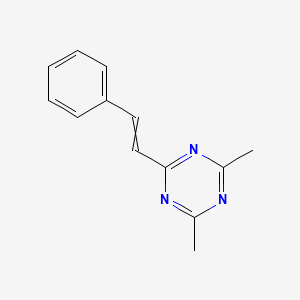
![1-Ethyl-3-[(prop-2-en-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14176566.png)
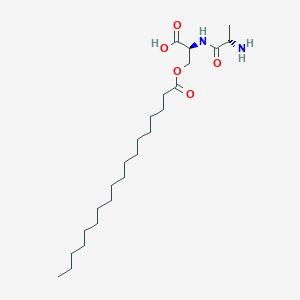
![9H-3-Thia-4,9,10a-triazacyclopenta[b]fluoren-10-one, 1,2-dihydro-](/img/structure/B14176578.png)
